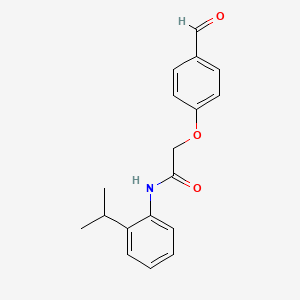
1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine, also known as benzocycloheptenes, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of cyclohexylamine and is structurally similar to the dissociative anesthetic drug, ketamine. In
Wirkmechanismus
The exact mechanism of action of 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine is not fully understood. However, it is believed to act on the glutamate system in the brain, which is involved in the regulation of mood and anxiety. Specifically, it is thought to block the NMDA receptor, which is responsible for the binding of the neurotransmitter glutamate. By blocking this receptor, this compound may increase the levels of other neurotransmitters such as serotonin and dopamine, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, it has been shown to increase the expression of certain genes that are involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine is its potential as a new class of antidepressant and anxiolytic drugs. However, there are also several limitations to its use in lab experiments. For example, the compound is highly lipophilic, which makes it difficult to dissolve in water-based solutions. Additionally, it has poor bioavailability, meaning that it is not easily absorbed by the body and may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of the compound and to develop new derivatives that may have improved pharmacological properties. Finally, there is also potential for the development of new delivery methods that may improve the bioavailability of the compound and make it more effective as a therapeutic agent.
In conclusion, this compound is a chemical compound that has shown significant potential as a new class of antidepressant and anxiolytic drugs. While there are still many unknowns about its mechanism of action and pharmacological properties, it is clear that further research in this area has the potential to yield important new insights into the treatment of mood and anxiety disorders, as well as neurodegenerative diseases.
Synthesemethoden
The synthesis of 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine involves the reaction of 4-phenylcyclohexanone with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting product is then hydrolyzed with hydrochloric acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits significant antidepressant and anxiolytic effects in animal models. Additionally, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)20-17-10-11-18-19(12-17)22-13-21-18/h1-5,10-12,15-16,20H,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBJCNFYXBOKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-iodo-2-methylphenyl)amino]acetohydrazide](/img/structure/B5703494.png)
![3-amino-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5703502.png)





![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)

![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)